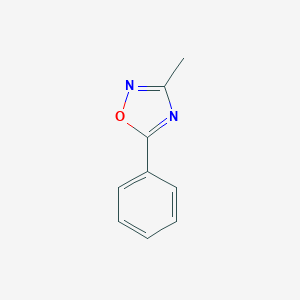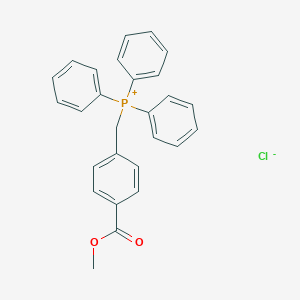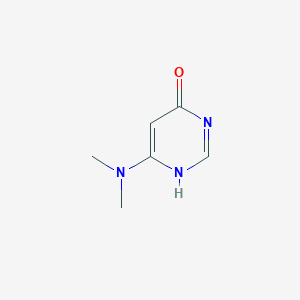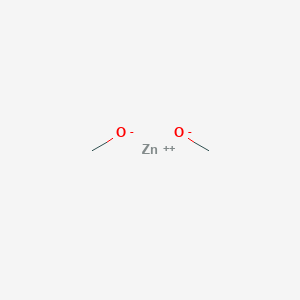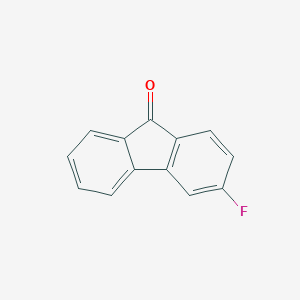
3-Fluorofluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorofluoren-9-one is an organic compound with the molecular formula C₁₃H₇FO It is a derivative of fluorenone, where a fluorine atom is substituted at the third position of the fluorenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorofluoren-9-one typically involves the fluorination of fluorenone. One common method is the direct fluorination of fluorenone using fluorine gas or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-fluorination .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow process where fluorenone is reacted with a fluorinating agent in a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and phase transfer agents can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorofluoren-9-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorenone derivatives with additional functional groups.
Reduction: The compound can be reduced to form 3-fluorofluoren-9-ol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Fluorenone derivatives with additional oxygen-containing functional groups.
Reduction: 3-Fluorofluoren-9-ol.
Substitution: Various substituted fluorenone derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluorofluoren-9-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and detection.
Industry: Used in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 3-Fluorofluoren-9-one involves its interaction with various molecular targets. The fluorine atom in the compound enhances its reactivity and ability to form stable complexes with other molecules. This property is exploited in the design of fluorescent probes and other functional materials. The pathways involved include nucleophilic substitution and oxidative addition reactions .
Comparison with Similar Compounds
Fluorenone: The parent compound without the fluorine substitution.
3-Chlorofluoren-9-one: A similar compound with a chlorine atom instead of fluorine.
3-Bromofluoren-9-one: A similar compound with a bromine atom instead of fluorine.
Uniqueness: 3-Fluorofluoren-9-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring high-performance materials and precise chemical modifications .
Properties
IUPAC Name |
3-fluorofluoren-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNABGBVMUJCYJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287485 |
Source


|
| Record name | 3-fluorofluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514-15-4 |
Source


|
| Record name | 1514-15-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-fluorofluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
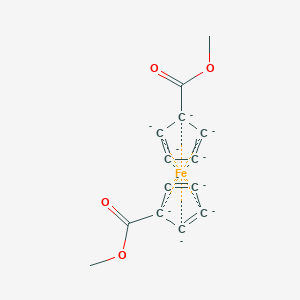
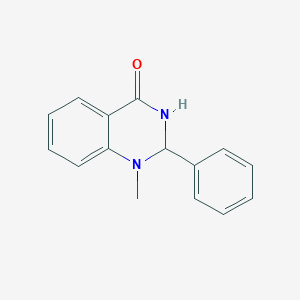
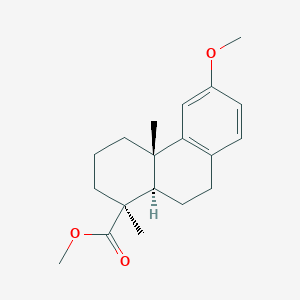
![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)
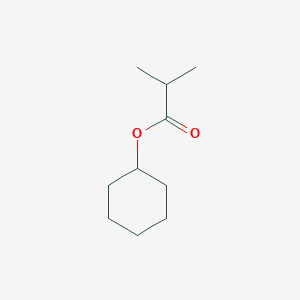
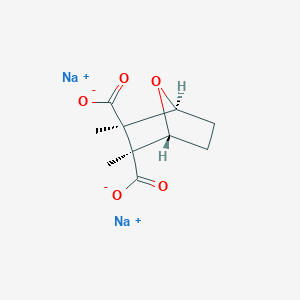
![Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B73755.png)
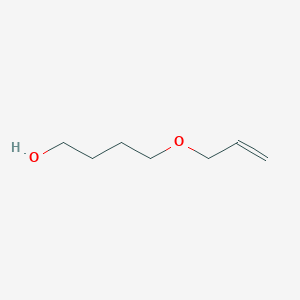
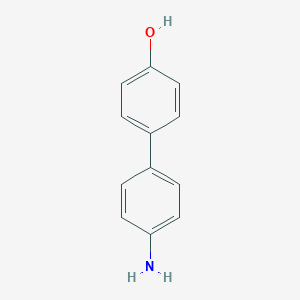
![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)
